

Comprehensive Technical Guide: N-(3,4-dimethylcyclohexyl)prop-2-enamide

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Compound of Interest

Compound Name: *N*-(3,4-dimethylcyclohexyl)prop-2-enamide

CAS No.: 1339658-39-7

Cat. No.: B2551026

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Executive Summary

N-(3,4-dimethylcyclohexyl)prop-2-enamide represents a specialized class of lipophilic covalent fragments utilized in modern medicinal chemistry and polymer science. Characterized by a reactive acrylamide "warhead" fused to a hydrophobic 3,4-dimethylcyclohexyl core, this molecule serves as a critical scaffold for designing targeted covalent inhibitors (TCIs) and thermoresponsive hydrogels.

This technical guide provides an exhaustive theoretical and practical analysis of the compound, focusing on its stereochemical complexity, electrophilic reactivity, and synthetic pathways. It is designed for researchers requiring a deep understanding of how steric bulk and lipophilicity modulate the activity of Michael acceptors.

Part 1: Chemical Identity & Stereochemical Analysis Nomenclature and Identification

- IUPAC Name: **N-(3,4-dimethylcyclohexyl)prop-2-enamide**

- Common Synonyms: N-(3,4-dimethylcyclohexyl)acrylamide
- Molecular Formula: C₁₁H₁₉NO
- Molecular Weight: 181.28 g/mol
- SMILES: CC1CCC(CC1C)NC(=O)C=C (General connectivity)

Stereochemical Complexity

The 3,4-dimethylcyclohexyl moiety introduces significant stereoisomerism, which critically impacts the compound's binding affinity and solubility.

- Regioisomerism: The nitrogen is attached at position 1. The methyl groups are at positions 3 and 4.^{[1][2]}
- Diastereomers:
 - Methyl-Methyl Relationship: The 3-Me and 4-Me groups can be cis (meso-like relative to the ring plane if symmetric, though here they are distinct) or trans. The trans-diequatorial conformation is generally more energetically stable.
 - Amine-Methyl Relationship: The acrylamide group at C1 can be cis or trans relative to the mean plane of the methyl groups.

Theoretical Conformation (Preferred State): The most stable conformer typically places the bulky acrylamide group and both methyl groups in equatorial positions to minimize 1,3-diaxial interactions.

- Conformation A (All-Equatorial): High stability, extended lipophilic surface area.
- Conformation B (Axial-Equatorial Mix): Higher energy, potentially accessible in constrained enzyme pockets.

Part 2: Physicochemical Profiling (Theoretical)

The following parameters are derived from Quantitative Structure-Property Relationship (QSPR) models calibrated for N-alkyl acrylamides.

Property	Predicted Value	Biological Implication
LogP (Octanol/Water)	2.8 – 3.2	High lipophilicity; suggests good membrane permeability and potential Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area (TPSA)	~29.1 Å ²	Low TPSA indicates excellent passive transport across cell membranes.
Water Solubility	Low (< 1 mg/mL)	Requires cosolvents (DMSO, PEG400) for biological assays.
Rotatable Bonds	2 (N-C(ring), C-C(amide))	Rigid core with a flexible warhead, reducing entropic penalty upon binding.
H-Bond Donors/Acceptors	1 Donor / 1 Acceptor	Minimal desolvation cost during protein binding.

Part 3: Reactivity & Mechanism of Action

The Michael Addition Mechanism

The core pharmacological utility of **N-(3,4-dimethylcyclohexyl)prop-2-enamide** lies in its function as a Michael Acceptor. The

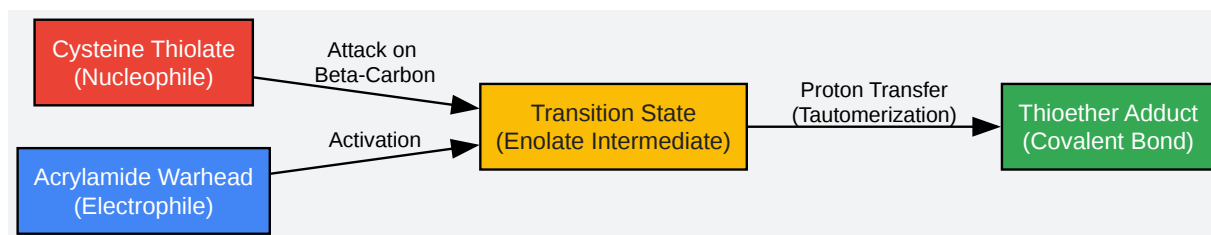
-unsaturated carbonyl system is susceptible to nucleophilic attack by thiol groups (e.g., Cysteine residues in kinases like EGFR or BTK).

Reaction Kinetics: The reactivity is modulated by the electron density of the amide nitrogen. The cyclohexyl group is electron-donating (inductive effect, +I), which slightly decreases the electrophilicity of the

-carbon compared to N-aryl acrylamides, potentially improving selectivity and reducing off-target toxicity.

Mechanism Visualization

The following diagram illustrates the nucleophilic attack of a cysteine thiolate on the acrylamide warhead.



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Figure 1: Mechanism of covalent adduct formation between the acrylamide moiety and a cysteine residue.

Part 4: Synthetic Pathways

Synthesis requires careful control to maintain stereochemistry if a specific isomer is desired. The most robust route involves the acylation of the corresponding amine.

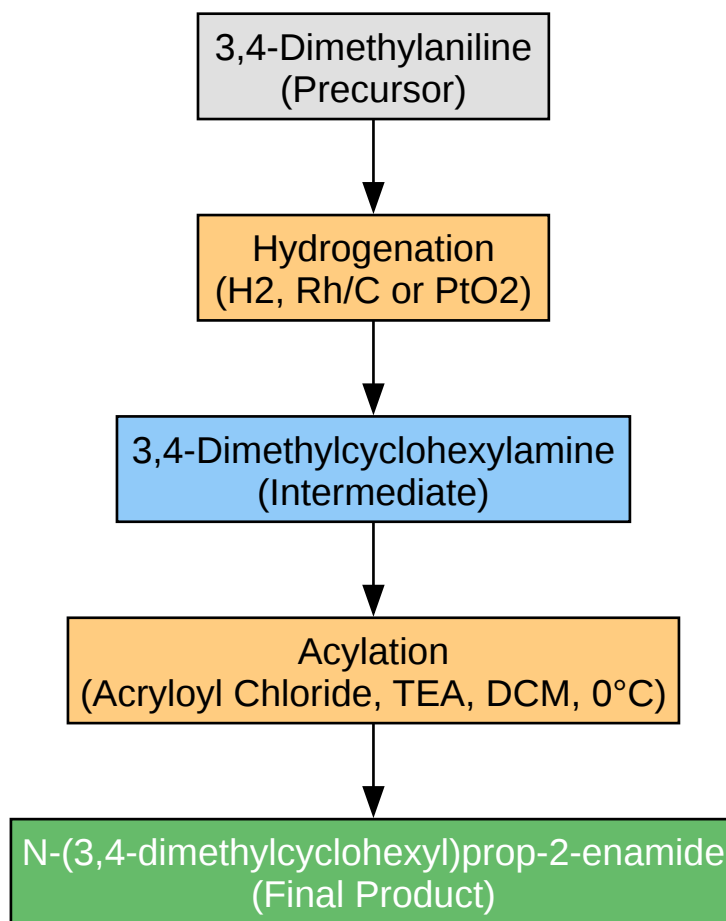
Route 1: Acylation of 3,4-Dimethylcyclohexylamine

This is the standard laboratory scale synthesis.

Reagents:

- Starting Material: 3,4-Dimethylcyclohexylamine (Commercial or synthesized via hydrogenation of 3,4-dimethylaniline).
- Acylating Agent: Acryloyl chloride (prop-2-enoyl chloride).
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Synthetic Workflow Diagram



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Figure 2: Two-step synthetic pathway from aromatic precursor to final acrylamide.

Part 5: Experimental Protocols

Synthesis Protocol (Bench Scale)

Objective: Synthesis of 1.0 g of **N-(3,4-dimethylcyclohexyl)prop-2-enamide**.

- Preparation: Purge a 50 mL round-bottom flask with nitrogen.
- Dissolution: Dissolve 3,4-dimethylcyclohexylamine (5.5 mmol, 0.70 g) and Triethylamine (6.0 mmol, 0.84 mL) in anhydrous DCM (15 mL).
- Cooling: Cool the solution to 0°C using an ice bath.

- Addition: Dropwise add Acryloyl chloride (5.5 mmol, 0.45 mL) diluted in 2 mL DCM over 10 minutes. Caution: Exothermic reaction.
- Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
- Workup:
 - Wash with 1M HCl (10 mL) to remove unreacted amine.
 - Wash with Saturated NaHCO₃ (10 mL) to remove acrylic acid.
 - Wash with Brine (10 mL).
- Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography.

GSH Reactivity Assay (Intrinsic Reactivity)

To assess the "warhead" potency, a Glutathione (GSH) half-life assay is standard.

- Stock Solution: Prepare 10 mM compound in DMSO.
- Incubation: Mix compound (50 μM final) with reduced GSH (5 mM, 100-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.
- Sampling: At time points t=0, 15, 30, 60, 120 min, remove aliquots.
- Quenching: Quench with 1% Formic Acid/Acetonitrile.
- Analysis: Analyze via LC-MS/MS. Measure the disappearance of the parent peak.
- Calculation: Plot $\ln[\text{Concentration}]$ vs. time to determine pseudo-first-order rate constant () and half-life ().

Part 6: Biological & Therapeutic Context

Target Profile

This molecule acts as a Covalent Fragment. In drug discovery, it is often screened against a library of cysteines to find "ligandable" pockets.

- Kinase Inhibitors: The 3,4-dimethylcyclohexyl group mimics the hydrophobic bulk of ATP-binding pockets (e.g., the Gatekeeper region).
- Thermoresponsive Polymers: N-substituted acrylamides exhibit Lower Critical Solution Temperature (LCST) behavior. This derivative, being more hydrophobic than N-isopropylacrylamide (NIPAM), would likely lower the LCST of resulting polymers, making them suitable for hyperthermia-triggered drug delivery.

Safety & Toxicity

- Neurotoxicity: Acrylamide monomers are known neurotoxins. The lipophilicity of this derivative increases BBB penetration, potentially heightening CNS toxicity risks compared to hydrophilic analogs.
- Handling: Must be handled in a fume hood with nitrile gloves. Avoid inhalation of dust/vapor.

References

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